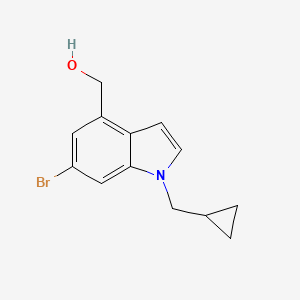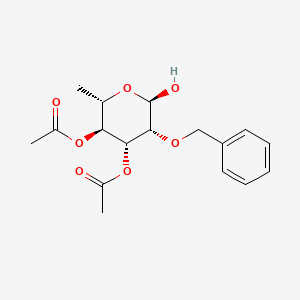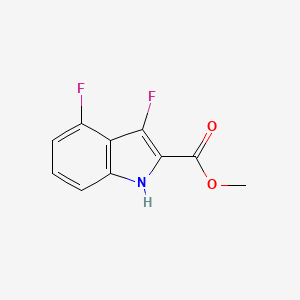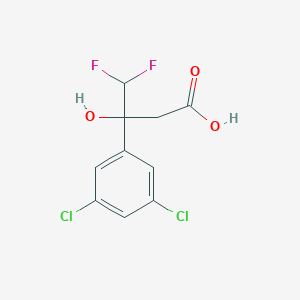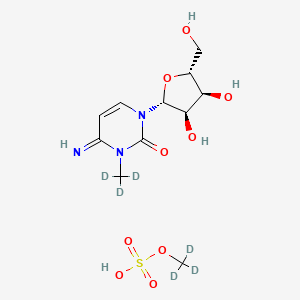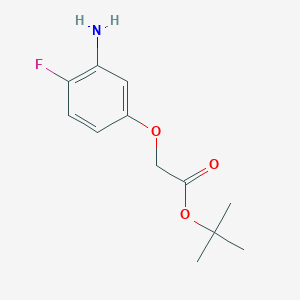
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C12H16FNO3 It is a derivative of acetic acid and features a fluorinated phenoxy group, an amino group, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-fluorophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous-flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated phenoxy group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propionic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is unique due to its combination of a fluorinated phenoxy group, an amino group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16FNO3 |
|---|---|
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
tert-butyl 2-(3-amino-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3 |
InChI-Schlüssel |
PYSSPOCAFKGFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
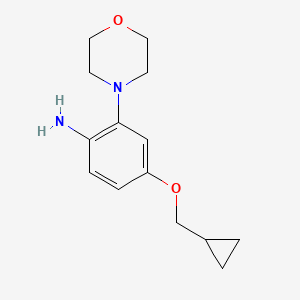
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
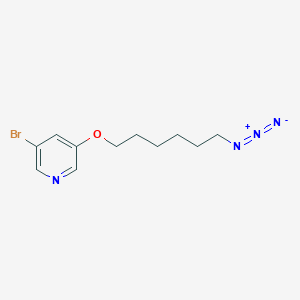

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)

